molecular formula C27H27N3O3S B15149546 3-butoxy-N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

3-butoxy-N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B15149546
M. Wt: 473.6 g/mol
InChI Key: DPKFRGYGVNQZMA-UHFFFAOYSA-N
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Description

3-butoxy-N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with a butoxy group, a dimethylphenyl group, and a benzoxazole moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through a cyclization reaction involving o-aminophenol and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and an appropriate alkylating agent.

    Attachment of Butoxy Group: The butoxy group is attached through an etherification reaction involving butanol and a suitable leaving group.

    Formation of Benzamide Core: The final step involves the formation of the benzamide core through a condensation reaction between the benzoxazole derivative and a suitable isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-butoxy-N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and material science for the development of new polymers and advanced materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-butoxy-N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-(2,3-dimethylphenyl)benzamide
  • 3-butoxy-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide

Uniqueness

3-butoxy-N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

3-butoxy-N-[[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C27H27N3O3S/c1-4-5-13-32-21-8-6-7-19(15-21)25(31)30-27(34)28-20-10-12-24-23(16-20)29-26(33-24)22-11-9-17(2)14-18(22)3/h6-12,14-16H,4-5,13H2,1-3H3,(H2,28,30,31,34)

InChI Key

DPKFRGYGVNQZMA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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